Clorhidrato de rojo de metilo

Descripción general

Descripción

Methyl Red is a pH indicator and changes color at a pH of 5.5 . It is widely used in saliva sampling methods and is also employed in carbohydrate and lactic acid detection .

Synthesis Analysis

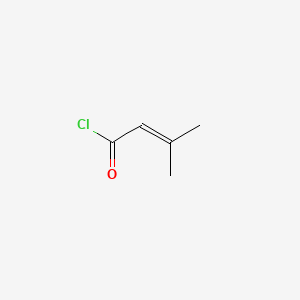

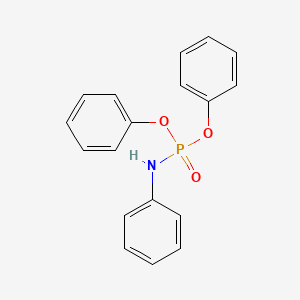

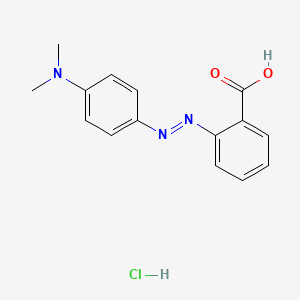

Methyl red can be synthesized using a two-step synthesis. This synthesis involves changing a carboxylic acid by converting the amino group and then a diazocoupling reaction (two molecules are coupled by an azo bridge) through a pseudo electrophilic aromatic substitution .Molecular Structure Analysis

Methyl red displays pH-dependent photochromism, with protonation causing it to adopt a hydrazone/quinone structure . The IUPAC standard name of methyl red is 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid .Chemical Reactions Analysis

Methyl red is a pH indicator; it is red in pH under 4.4, yellow in pH over 6.2, and orange in between, with a pKa of 5.1 . Murexide and methyl red are investigated as promising enhancers of sonochemical destruction of chlorinated hydrocarbon pollutants .Physical And Chemical Properties Analysis

Methyl red is a dark red crystalline powder. It is a pH indicator; it is red in pH under 4.4, yellow in pH over 6.2, and orange in between, with a pKa of 5.1 . It is soluble in ethanol .Aplicaciones Científicas De Investigación

Microbiología

El clorhidrato de rojo de metilo se utiliza comúnmente en la prueba de rojo de metilo, que forma parte de la serie de pruebas IMViC que se utilizan para identificar bacterias entéricas en función de su patrón de metabolismo de la glucosa . Actúa como indicador de pH que se vuelve rojo en condiciones ácidas, lo que permite a los investigadores detectar la producción de productos finales ácidos durante la fermentación.

Ciencia de los alimentos

En la ciencia de los alimentos, el this compound se utiliza como trazador para evaluar la penetración de sustancias en los materiales de envasado . Esta aplicación es crucial para garantizar la integridad del envasado de los alimentos y la seguridad de los productos alimenticios.

Control de calidad en la industria cárnica

El this compound forma parte de un sistema indicador que se utiliza para examinar la calidad de la carne de cerdo . Ayuda a determinar la frescura y la idoneidad de la carne para el consumo al reaccionar a los cambios de pH.

Ciencia ambiental

Los investigadores utilizan el this compound para estudiar la capacidad de las lombrices de tierra para modificar el pH de su entorno . Esta investigación tiene implicaciones para comprender la salud y la fertilidad del suelo, ya que la actividad de las lombrices de tierra puede influir significativamente en el pH de su entorno.

Histología

En aplicaciones histológicas, el this compound puede utilizarse como tinción vital para protozoos . Ayuda a visualizar estos organismos bajo un microscopio, lo que facilita su identificación y estudio.

Ensayos de diagnóstico

El this compound se añade al medio al preparar placas de agar para diversos ensayos de diagnóstico en microbiología . Sus propiedades de cambio de color lo convierten en un excelente indicador para detectar el crecimiento y la actividad microbiana.

Investigación biológica

El compuesto también se utiliza en la investigación biológica aplicada y pura como tinción vital, que permite la observación de células vivas sin causar daños . Esto es particularmente útil en estudios en los que es necesario mantener la viabilidad celular.

Investigación de envases

El papel del this compound en la evaluación de la penetración de sustancias en los envases de alimentos se extiende a la investigación general de envases . Ayuda a evaluar las cualidades protectoras de los materiales de envasado frente a diversos factores ambientales.

Mecanismo De Acción

Target of Action

Methyl Red hydrochloride primarily targets the FMN-dependent NADH-azoreductase 1 in Pseudomonas aeruginosa . This enzyme plays a crucial role in the bacterial metabolic processes, particularly in the reduction of azo compounds .

Mode of Action

It is known that methyl red hydrochloride can act as a ph indicator, changing color based on the ph of the environment . This property might influence its interaction with the target enzyme and the resulting changes in the bacterial metabolic processes .

Biochemical Pathways

Methyl Red hydrochloride affects the biochemical pathways involving the reduction of azo compounds, which are mediated by the FMN-dependent NADH-azoreductase 1 .

Result of Action

Its ability to act as a ph indicator suggests that it may influence the ph-dependent processes in the cells . It is also used in the Methyl Red test in microbiology to identify bacteria producing stable acids by mechanisms of mixed acid fermentation of glucose .

Action Environment

The action, efficacy, and stability of Methyl Red hydrochloride can be influenced by environmental factors, particularly pH. As a pH indicator, Methyl Red hydrochloride changes color based on the pH of the environment, which can affect its interaction with its target and its overall action

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using Methyl Red hydrochloride in laboratory experiments is that it is easy to use and is highly sensitive to changes in pH. It is also non-toxic and does not interact with other molecules in the solution. The main limitation of using Methyl Red hydrochloride is that it is not very stable and can be affected by temperature, light, and other environmental factors.

Direcciones Futuras

The future of Methyl Red hydrochloride is promising. It can be used in a variety of applications, such as in the production of dyes and pigments, and in biochemical and physiological experiments. Additionally, researchers are exploring the use of Methyl Red hydrochloride in the development of pH-sensitive materials, such as drug delivery systems, sensors, and smart materials. Other potential applications include the use of Methyl Red hydrochloride in the detection of contaminants in food and water, and in the development of new diagnostic tools.

Safety and Hazards

Methyl red can cause serious eye irritation. It should be kept away from heat, sparks, open flames, and hot surfaces. Smoking should be avoided when handling it. The container should be kept tightly closed. Ground/bond container and receiving equipment should be used. Explosion-proof electrical, ventilating, lighting equipment should be used. Only non-sparking tools should be used .

Propiedades

IUPAC Name |

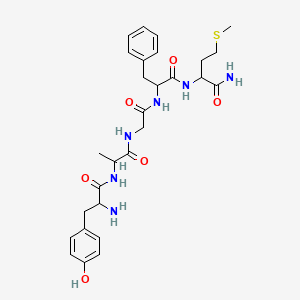

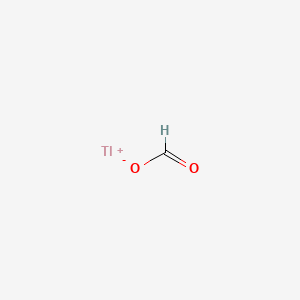

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.ClH/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTWKXAVJAHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63451-28-5 | |

| Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63451-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl red hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[4-(dimethylamino)phenyl]azo]benzoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RED HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFA0W63690 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.